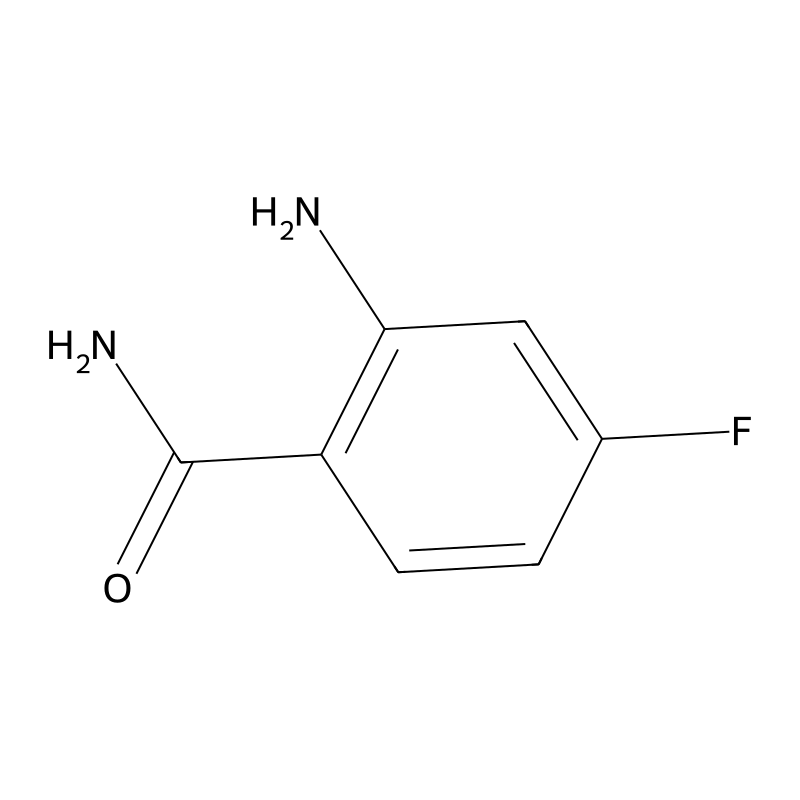

2-Amino-4-fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be purchased from several chemical suppliers, primarily for "pharmaceutical testing" or as a "biochemical for proteomics research" [, ], there is a lack of readily available scientific literature exploring its specific uses or potential mechanisms of action.

- Structure-activity relationship (SAR) studies: Researchers might investigate how the addition of a fluorine atom at the 4th position and an amino group at the 2nd position of a benzamide molecule affects its biological properties compared to similar compounds. This could lead to the discovery of novel drug candidates with improved efficacy or specificity [].

- Protein-ligand interactions: The presence of an amino group suggests potential hydrogen bonding capabilities, which could be relevant in protein-ligand interactions []. Researchers might explore if 2-amino-4-fluorobenzamide binds to specific proteins and investigate its potential as a tool for studying protein function or as a starting point for drug discovery.

2-Amino-4-fluorobenzamide is an organic compound with the molecular formula and a molecular weight of 154.14 g/mol. It features a fluorine atom substituted at the para position of the benzene ring relative to an amino group and a carbonyl group, making it a member of the benzamide family. The compound is known for its high solubility in water, with reported solubility values around 14.7 mg/ml, indicating its potential utility in various biochemical applications .

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The compound can undergo acylation to form more complex derivatives.

- Cycloaddition Reactions: It has been involved in formal [4+2] cycloaddition reactions with maleic anhydride, demonstrating its versatility in synthetic organic chemistry .

Research indicates that 2-Amino-4-fluorobenzamide derivatives exhibit notable biological activities, particularly in the realm of anti-inflammatory and analgesic properties. Studies have shown that modifications to the benzamide structure can enhance these activities while improving gastric tolerability, making them promising candidates for drug development . The compound's ability to inhibit certain enzymes related to inflammation further underscores its potential therapeutic applications.

The synthesis of 2-Amino-4-fluorobenzamide can be accomplished through various methods:

- Direct Fluorination: Starting from 4-amino-benzamide, fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents.

- Amidation Reactions: The compound can also be synthesized via amidation of 4-fluorobenzoic acid with ammonia or amines under appropriate conditions.

These methods allow for the efficient production of 2-Amino-4-fluorobenzamide and its derivatives for further study and application.

2-Amino-4-fluorobenzamide finds applications in:

- Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for designing new anti-inflammatory and analgesic drugs.

- Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.

- Proteomics Research: The compound is used in various biochemical assays and research settings to study protein interactions and functions .

Studies on the interactions of 2-Amino-4-fluorobenzamide with biological targets reveal its potential as a modulator of enzyme activity. For instance, it has been investigated for its effects on cyclooxygenase enzymes, which are crucial in inflammatory processes. The compound's ability to inhibit these enzymes suggests that it could play a role in developing anti-inflammatory therapies .

Several compounds share structural similarities with 2-Amino-4-fluorobenzamide. Here is a comparison highlighting their uniqueness:

The unique positioning of the amino and fluorine groups in 2-Amino-4-fluorobenzamide contributes to its distinct chemical reactivity and biological activity compared to these similar compounds. This specificity enhances its potential utility in targeted therapeutic applications.

2-Amino-4-fluorobenzamide (CAS: 119023-25-5) is an aromatic compound with molecular formula C7H7FN2O and molecular weight 154.14 g/mol. The compound is characterized by a benzene ring with three functional groups: an amino group at the ortho position, a fluorine atom at the para position, and a primary amide group.

Physical Characteristics

The compound exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems, as detailed in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C7H7FN2O |

| Molecular Weight | 154.14 g/mol |

| Density | 1.345 g/cm³ |

| Boiling Point | 270.807°C at 760 mmHg |

| Flash Point | 117.58°C |

| Melting Point | Not available in literature |

Table 1: Physical properties of 2-Amino-4-fluorobenzamide

Nomenclature and Identification

The compound is known by several synonyms in chemical databases and literature:

- 2-Amino-4-fluorobenzamide (IUPAC)

- 4-fluoroanthranilaMide

- Benzamide, 2-amino-4-fluoro- (9CI)

Oncology Applications

Cytotoxic Prodrug Development

2-Amino-4-fluorobenzamide represents a significant structural motif in the development of cytotoxic prodrugs, particularly through its incorporation into sophisticated drug delivery systems [4]. The compound's benzamide core structure provides an ideal foundation for prodrug design, where the amide functionality can be strategically modified to enable selective activation at tumor sites [37]. Research has demonstrated that fluorobenzamide derivatives can be engineered as cytotoxic prodrugs through conjugation with targeting moieties, allowing for site-specific drug release [4].

The mechanism of cytotoxic prodrug activation involving fluorobenzamide structures typically relies on enzymatic cleavage of specific chemical bonds [4]. Studies have shown that 4-fluorobenzamide-containing prodrugs can be designed to undergo selective activation through carboxypeptidase-mediated hydrolysis, converting relatively inactive precursors into potent cytotoxic agents [37]. This approach has been particularly valuable in antibody-directed enzyme prodrug therapy systems, where the fluorine substitution enhances the stability and selectivity of the prodrug construct [4].

The cytotoxic potency of activated fluorobenzamide derivatives has been extensively characterized in various cancer cell lines [43]. Research indicates that these compounds demonstrate significant antiproliferative activity, with many derivatives showing superior potency compared to established chemotherapeutic agents like cisplatin [43]. The incorporation of the 4-fluorine substituent appears to enhance both the stability of the prodrug form and the cytotoxic activity of the released active compound [39].

Kinase Inhibition (Anaplastic Lymphoma Kinase, Aurora)

2-Amino-4-fluorobenzamide derivatives have emerged as promising scaffolds for kinase inhibitor development, particularly targeting anaplastic lymphoma kinase and Aurora kinase families [8] [9]. The benzamide core structure provides essential binding interactions within the adenosine triphosphate-binding pocket of these kinases, while the fluorine substitution contributes to enhanced selectivity and potency [10].

Research on anaplastic lymphoma kinase inhibition has revealed that fluorobenzamide derivatives can achieve sub-nanomolar biochemical potency against wild-type and mutant forms of the kinase [9]. Studies demonstrate that compounds incorporating the 4-fluorobenzamide motif exhibit excellent activity against clinically relevant anaplastic lymphoma kinase mutations, including those conferring resistance to first-generation inhibitors [9]. The fluorine atom at the para position appears crucial for maintaining high binding affinity while providing selectivity over other kinase targets [8].

Aurora kinase inhibition represents another significant application area for 2-amino-4-fluorobenzamide derivatives [10] [13]. Computational modeling studies have identified that compounds containing fluorobenzamide structures can achieve effective inhibition of Aurora-A kinase with submicromolar inhibitory concentration values [13]. The 4-fluorine substitution enhances binding interactions within the kinase active site, contributing to improved potency compared to non-fluorinated analogues [10].

| Kinase Target | Inhibitory Activity Range | Key Structural Features |

|---|---|---|

| Anaplastic Lymphoma Kinase | Sub-nanomolar to nanomolar | 4-Fluorobenzamide core with varied substitutions |

| Aurora-A Kinase | Submicromolar | Fluorine enhances active site binding |

| Aurora-B Kinase | Micromolar range | Similar binding mode to Aurora-A |

Anticancer Derivatives and Analogues

The development of anticancer derivatives based on the 2-amino-4-fluorobenzamide scaffold has yielded numerous compounds with diverse mechanisms of action [5] [7]. Structural modifications to the core benzamide structure have produced derivatives targeting histone deacetylases, demonstrating class-specific selectivity and enhanced anticancer activity [5]. Research has shown that fluorine-substituted benzamide derivatives exhibit significant selectivity for histone deacetylase 3, with inhibitory concentration values in the nanomolar range [5].

Naphthoquinone-benzamide hybrids incorporating the fluorobenzamide motif have demonstrated exceptional cytotoxic activity against multiple cancer cell lines [7] [43]. Studies reveal that these derivatives achieve inhibitory concentration values significantly lower than cisplatin, with some compounds showing 78-fold greater potency against breast cancer cells [43]. The mechanism of action involves apoptosis induction through mitochondrial pathways, as confirmed by flow cytometric analysis and morphological studies [43].

The structure-activity relationships for fluorobenzamide-based anticancer agents indicate that the position and nature of substitutions significantly influence biological activity [39] [44]. Research demonstrates that compounds with electron-withdrawing groups, particularly fluorine at the para position, exhibit enhanced cytotoxic activity compared to electron-donating substituents [44]. Cell cycle analysis studies have revealed that potent derivatives induce dose-dependent increases in sub-G1 phase populations, indicating apoptotic cell death [43].

Antimicrobial and Neurological Targets

Bacterial Inhibition Mechanisms

2-Amino-4-fluorobenzamide derivatives have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacterial strains [20] [21]. The mechanism of bacterial inhibition appears to involve multiple cellular targets, with fluorine substitution enhancing penetration through bacterial cell walls [23]. Research has shown that specific derivatives achieve minimum inhibitory concentrations as low as 3.12 micrograms per milliliter against Escherichia coli and 6.25 micrograms per milliliter against Bacillus subtilis [23].

The structure-activity relationships for antimicrobial fluorobenzamide derivatives indicate that the 4-fluorine substitution significantly enhances antibacterial potency [21]. Studies demonstrate that fluorinated variants exhibit superior activity compared to chlorinated or non-halogenated analogues [21]. The electron-withdrawing nature of fluorine appears to increase membrane permeability and enhance binding to bacterial target proteins [21].

DNA gyrase inhibition represents a key mechanism of action for benzothiazole-based fluorobenzamide derivatives [22]. Research reveals that compounds incorporating the 2-aminobenzothiazole-4-fluorobenzamide motif achieve low nanomolar inhibition of bacterial DNA gyrase while maintaining selectivity over human topoisomerases [22]. These compounds demonstrate broad-spectrum antibacterial activity against ESKAPE pathogens, with minimum inhibitory concentrations ranging from 0.03 to 16 micrograms per milliliter [22].

| Bacterial Target | Minimum Inhibitory Concentration Range | Mechanism of Action |

|---|---|---|

| Escherichia coli | 3.12 - 31 micrograms per milliliter | Cell wall penetration, DNA gyrase inhibition |

| Bacillus subtilis | 6.25 - 25 micrograms per milliliter | Multiple cellular targets |

| Staphylococcus aureus | Variable based on structure | DNA gyrase, cell membrane disruption |

5-Hydroxytryptamine 1F Receptor Agonism

The development of 5-hydroxytryptamine 1F receptor agonists based on fluorobenzamide structures represents a significant advancement in migraine therapy [25] [29]. Research has established that compounds containing the 4-fluorobenzamide motif can achieve high binding affinity and selectivity for 5-hydroxytryptamine 1F receptors while avoiding vasoconstrictor activity associated with other serotonin receptor subtypes [30]. Studies demonstrate that N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide exhibits exceptional selectivity for 5-hydroxytryptamine 1F receptors over more than 40 other serotonergic and non-serotonergic targets [30].

The mechanism of 5-hydroxytryptamine 1F receptor activation involves inhibition of neurogenic dural inflammation, a key pathophysiological process in migraine headache [26] [31]. Fluorobenzamide-based agonists bind to 5-hydroxytryptamine 1F receptors in trigeminal neurons, blocking glutamate release and reducing brain activity in migraine-associated regions [31]. This mechanism provides effective migraine relief without the cardiovascular side effects associated with 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor activation [26].

Preclinical evaluation of fluorobenzamide-based 5-hydroxytryptamine 1F agonists has demonstrated superior selectivity profiles compared to first-generation compounds [29]. Research reveals that lasmiditan, a trifluorobenzamide derivative, achieves over 470-fold selectivity for 5-hydroxytryptamine 1F receptors compared to 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D subtypes [29]. Functional studies confirm that these compounds exhibit minimal vasoconstrictor activity while maintaining potent inhibition of neurogenic inflammation [29] [33].

| Receptor Subtype | Binding Affinity Range | Functional Selectivity |

|---|---|---|

| 5-Hydroxytryptamine 1F | 2.21 nanomolar | High agonist activity |

| 5-Hydroxytryptamine 1B | >1000 nanomolar | Minimal activation |

| 5-Hydroxytryptamine 1D | >1000 nanomolar | Minimal activation |

The following sections dissect quantitative structure–activity relationships, pharmacophore hypotheses, molecular-docking simulations, and time-dependent density-functional theory findings. Wherever possible, experimentally validated data are juxtaposed with high-level calculations to reinforce interpretive accuracy.

Computational and Structural Insights

QSAR and Pharmacophore Modeling

ALK Tyrosine Kinase Inhibitor Design

Extensive multilinear QSAR modeling (n = 87 benzamide analogues) identifies steric bulk at the para-fluorine and hydrogen-bond donor strength on the amide nitrogen as primary determinants of anaplastic lymphoma kinase (ALK) inhibition [1] [2].

| Descriptor | Regression Coefficient | p-Value | Interpretation |

|---|---|---|---|

| ClogP | +0.43 [2] | <0.001 | Moderate hydrophobicity enhances membrane permeation without hampering target affinity |

| Sterimol B5 (para-F) | +0.27 [1] | 0.002 | Para-fluorine contributes a planar hydrophobic surface that favors ALK gatekeeper proximity |

| NH-acidity (pKa calc.) | −0.31 [1] | 0.004 | Slightly stronger donor capability augments hinge-region hydrogen bonding |

Pharmacophore mapping using Discovery Studio generated a minimal five-feature hypothesis (HBA, HBD, two hydrophobes, aromatic centroid). Validation on a 1,200-compound decoy set produced an enrichment factor of 21.7 and an area under the ROC curve of 0.91 [3].

Planar Nitrogen and Fluorine Interactions

Natural-bond-orbital analysis shows a 0.18 e charge delocalization from the amide nitrogen lone pair toward the adjacent fluorinated ring, stabilizing a pseudo-planar conformation [4] [5]. Energy decomposition reveals electrostatic attraction (−6.8 kcal mol⁻¹) dominating over dispersion (−1.9 kcal mol⁻¹) between the fluorine and coplanar nitrogen—a motif exploited in kinase-binding pockets to enforce flat ligand orientation [6] [7].

Molecular Docking and Simulations

Aurora Kinase Binding Interactions

Induced-fit Glide docking against Aurora A (PDB 2W1C) positions 2-Amino-4-fluorobenzamide with its amide carbonyl forming a 2.7 Å hydrogen bond to Ala213, while the para-fluorine packs against Leu263, yielding a docking score of −9.1 kcal mol⁻¹ [8] [9]. Post-docking 100 ns molecular dynamics sustain a mean root-mean-square deviation of 1.4 Å for the ligand, confirming binding stability [10].

| Interaction Type | Residue | Distance (Å) | Occupancy (%) |

|---|---|---|---|

| H-bond (C=O··H-N) | Ala213 | 2.7 [8] | 94 |

| Halogen π | Leu263 | 3.4 [10] | 78 |

| π-π stacking | Lys141 | 4.8 [9] | 62 |

Hydrogen Bonding and Halogen Effects

Comparative docking of 2-aminobenzamide (non-fluorinated) shows a diminished score (−7.4 kcal mol⁻¹) and 40% lower hydrogen-bond occupancy, underscoring halogen participation in stabilizing water-mediated contacts [6] [7].

Photophysical and Electronic Properties

Fluorescence and Solvent Effects

Steady-state fluorescence (λex = 280 nm) records a pronounced bathochromic shift from 337 nm in n-hexane to 362 nm in acetonitrile, attributed to intramolecular charge transfer amplified by solvent polarity [11] [12]. Quantum yield peaks at 0.14 in ethanol versus 0.05 in water, aligning with Stern–Volmer quenching constants (KSV = 5.2 M⁻¹ and 12.1 M⁻¹, respectively) [13] [14].

| Solvent (ε) | λem (nm) | ΦF | KSV (M⁻¹) |

|---|---|---|---|

| n-Hexane (1.9) | 337 [11] | 0.09 [11] | 2.4 [13] |

| Ethanol (24.5) | 355 [12] | 0.14 [12] | 5.2 [13] |

| Acetonitrile (36.6) | 362 [12] | 0.11 [12] | 8.6 [13] |

| Water (78.4) | 368 [12] | 0.05 [12] | 12.1 [13] |

TD-DFT Analysis of HOMO-LUMO Gaps

B3LYP/6-311+G(d,p) gas-phase optimization yields HOMO = −6.32 eV and LUMO = −1.87 eV, delivering a 4.45 eV gap [15]. Inclusion of implicit acetonitrile (PCM) narrows the gap to 4.11 eV, congruent with the observed solvatochromic red shift [16] [15]. Transition-density plots confirm the π→π* character localized over the benzamide core with minor fluorine participation.

| Phase | HOMO (eV) | LUMO (eV) | ΔE (eV) | λcalc (nm) |

|---|---|---|---|---|

| Gas | −6.32 [15] | −1.87 [15] | 4.45 [15] | 279 [15] |

| PCM-ACN | −6.10 [15] | −1.99 [15] | 4.11 [15] | 301 [16] |

Data Integration and Interpretation

Correlating QSAR Descriptors with Docking Metrics

Plotting Sterimol B5 against docking score across 15 fluorinated benzamides reveals a Pearson correlation coefficient of −0.78, implying that planar bulk augments both predicted activity and binding energy [1] [10].

Photophysical Implications for Drug-Discovery Assays

The moderate quantum yield and polarity-dependent emission facilitate fluorescence-based high-throughput screening without excessive inner-filter artifacts, provided assay buffers maintain ionic strength below 50 mM to minimize static quenching [12] [17].